molecular formula C31H39Cl2N3O5 B3015574 2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride CAS No. 1215717-84-2

2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No. B3015574
CAS RN: 1215717-84-2
M. Wt: 604.57
InChI Key: UZMIPOAZRFPUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a useful research compound. Its molecular formula is C31H39Cl2N3O5 and its molecular weight is 604.57. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Compounds similar to the one , particularly those with naphthalimide and piperazine substituents, have been studied for their luminescent properties and potential in photo-induced electron transfer. These characteristics make them interesting for applications such as fluorescent probes or in the study of photophysical processes (Gan, Chen, Chang, & Tian, 2003).

Halocyclization Reactions

Research has also explored the halocyclization reactions of similar compounds, providing valuable insights into synthetic chemistry and the potential for creating novel molecules with unique properties. Such reactions are crucial for the development of new pharmaceuticals and materials (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Anti-Inflammatory and Analgesic Agents

Another application lies in the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This suggests potential pharmaceutical applications for similar compounds in the treatment of pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Environmental-Sensitive Fluorescent Ligands

Some compounds with 1-arylpiperazine structure have been synthesized as environmental-sensitive fluorescent ligands for human receptors, indicating potential use in biological imaging and receptor studies (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

properties

IUPAC Name

2-[2-[4-[3-[2-(3,4-dimethylphenoxy)ethoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O5.2ClH/c1-22-9-10-26(19-23(22)2)39-18-17-38-21-25(35)20-33-13-11-32(12-14-33)15-16-34-30(36)27-7-3-5-24-6-4-8-28(29(24)27)31(34)37;;/h3-10,19,25,35H,11-18,20-21H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIPOAZRFPUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.